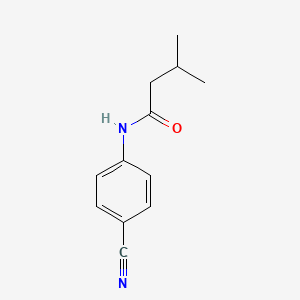

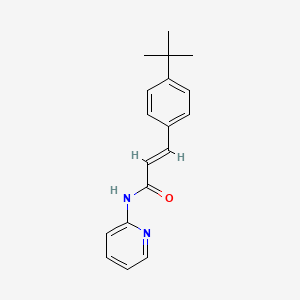

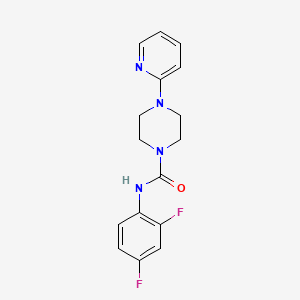

N-(4-cyanophenyl)-3-methylbutanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(4-cyanophenyl)-3-methylbutanamide” is a complex organic compound. Based on its name, it likely contains a cyanophenyl group and a methylbutanamide group .

Synthesis Analysis

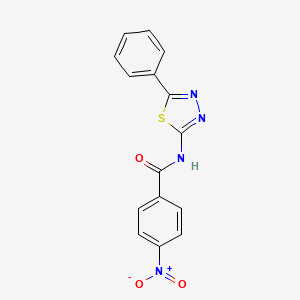

While specific synthesis methods for “N-(4-cyanophenyl)-3-methylbutanamide” were not found, similar compounds such as N-benzoyl-N′-(4′-cyanophenyl)thiourea and N-(4-nitrobenzoyl)-N′-(4′-cyanophenyl)thiourea have been synthesized via different applications of aroyl isocyanate and 4-aminobenzonitrile .Aplicaciones Científicas De Investigación

Metal-Organic Framework Sensors

Porphyrin-based metal-organic frameworks (MOFs) have gained attention due to their unique properties. MOFs consist of metal ions linked by organic linkers, resulting in high surface area and porosity. By integrating porphyrin molecules into MOFs or using them as organic linkers, researchers have created porphyrin-based MOFs. These materials combine the fluorescent nature of porphyrins with the structural advantages of MOFs, enabling highly sensitive and specific sensing applications . Notably, these MOFs can detect various targets, including metal ions, anions, explosives, biomolecules, pH levels, and toxins.

Inhibitors of Lysine Specific Demethylase 1 (LSD1)

N-(4-cyanophenyl)-3-methylbutanamide derivatives have been explored as reversible inhibitors of LSD1. LSD1 plays a crucial role in epigenetic regulation, and inhibiting it can impact gene expression. These compounds show promise in cancer research, where targeting LSD1 may lead to novel therapeutic strategies .

Thiourea Derivatives for Crystal Structure Studies

N-benzoyl-N′-(4′-cyanophenyl)thiourea and N-(4-nitrobenzoyl)-N′-(4′-cyanophenyl)thiourea are synthesized derivatives of N-(4-cyanophenyl)-3-methylbutanamide. These compounds have been studied for their crystal structures and cyclic voltammetric behavior. Understanding their properties contributes to materials science and potential applications .

Fast Proton-Induced Fission of 238U

N-(4-cyanophenyl)-3-methylbutanamide has relevance in nuclear physics. Researchers have investigated its fission behavior when bombarded with fast protons. The study evaluates cross-sections, mass distributions, prompt neutron emission, and other fission parameters. Applications include nuclear reactor design and isotope production for medicine, electronics, and industry .

Open Science Potentials in Research Processes

While not directly related to N-(4-cyanophenyl)-3-methylbutanamide, the broader context of open science impacts research. Open access, open data, transparency, and reproducibility enhance scientific collaboration and knowledge dissemination. Researchers explore these dimensions to improve research practices .

Propiedades

IUPAC Name |

N-(4-cyanophenyl)-3-methylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-9(2)7-12(15)14-11-5-3-10(8-13)4-6-11/h3-6,9H,7H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEJSLYDFUNQTLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC1=CC=C(C=C1)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(aminosulfonyl)phenyl]-2-methyl-3-furamide](/img/structure/B5831674.png)

![1-[oxo(2-phenylindolizin-3-yl)acetyl]piperidine-4-carboxamide](/img/structure/B5831682.png)

![1-(4-fluorophenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5831723.png)

![2,2'-[(2,6-dichlorobenzyl)imino]diethanol](/img/structure/B5831736.png)

![N-(3-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5831751.png)